molecular formula C11H12O B2543456 2-Cyclopropyl-2-phenylacetaldehyde CAS No. 16282-50-1

2-Cyclopropyl-2-phenylacetaldehyde

Cat. No. B2543456
CAS RN: 16282-50-1
M. Wt: 160.216
InChI Key: OTUUNQCLWRFRSL-UHFFFAOYSA-N
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Patent
US04137324

Procedure details

In reaction scheme 1, the ketone is first reacted with ethyl chloroacetate under the conditions of the Darzens reaction in the presence of a strong base, for example potassium tertiary butoxide in tertiary butanol. The resulting stable oxirane intermediate is then saponified with base to give an unstable intermediate acid which rearranges, with loss of carbon dioxide, to form an α-cyclopropyl-phenyl acetaldehyde. This aldehyde is subsequently oxidised with a reagent known to be suitable for oxidising aldehyde groups to acids groups, for example moist silver oxide.
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC([O:5][CH2:6][CH3:7])=O.[CH3:8][C:9]([CH3:12])([O-])C.[K+].O1[CH2:16][CH2:15]1.[C:17](=O)=O.[C:20](O)([CH3:23])([CH3:22])C>>[CH:12]1([CH:7]([C:16]2[CH:15]=[CH:23][CH:20]=[CH:22][CH:17]=2)[CH:6]=[O:5])[CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In reaction scheme 1
CUSTOM
Type
CUSTOM
Details
to give an unstable intermediate acid which

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.